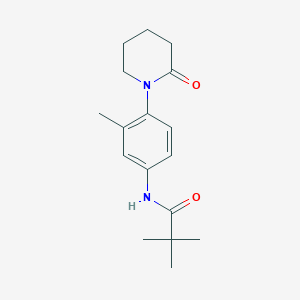

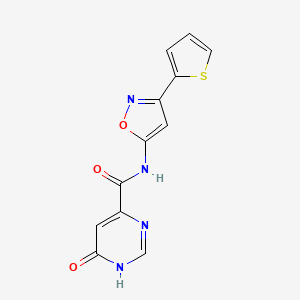

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)pivalamide” is a compound that is structurally similar to Apixaban . Apixaban is a direct inhibitor of activated factor X (FXa) and is used for the prevention and treatment of various thromboembolic diseases .

Synthesis Analysis

The synthesis of compounds similar to “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)pivalamide” has been described in the literature . The synthesis process involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline .Molecular Structure Analysis

The molecular structure of “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)pivalamide” is similar to that of Apixaban . The structure includes a bicyclic tetrahydropyrazolopyridinone scaffold .Chemical Reactions Analysis

“N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)pivalamide” is expected to exhibit similar chemical reactions to Apixaban . Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)pivalamide” are expected to be similar to those of Apixaban . Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans .Aplicaciones Científicas De Investigación

Metal-Free Synthesis Techniques

A study by Liu et al. (2013) highlights a metal-free synthesis technique featuring oxidative C(sp(2))-C(sp(2)) bond formation along with an exclusive 1,2-aryl migration. This approach is general and efficient for assembling a variety of 3-arylquinolin-2-one compounds, indicating potential in synthetic chemistry for creating complex molecules without the need for metal catalysts (Le‐Ping Liu et al., 2013).

Mechanistic Insights into Aryl Migration

Another significant contribution by Liu et al. (2016) involves the study of the phenyliodine bis(trifluoroacetate) (PIFA)-mediated reaction of N-arylcinnamamide to produce 3-arylquinolin-2-one derivatives. This research provides a deep understanding of the regioselectivity during the aryl migration process, which is essential for designing synthetic routes for complex organic molecules (Le‐Ping Liu et al., 2016).

Anticancer Compound Synthesis

Research on the synthesis of oxazoles from enamides via phenyliodine diacetate (PIDA)-mediated intramolecular cyclization by Zheng et al. (2012) showcases the potential of similar compounds in the development of new anticancer agents. This work emphasizes the heavy-metal-free characteristic of the oxidative carbon-oxygen bond formation process, which is crucial for the eco-friendly synthesis of pharmacologically relevant molecules (Yunhui Zheng et al., 2012).

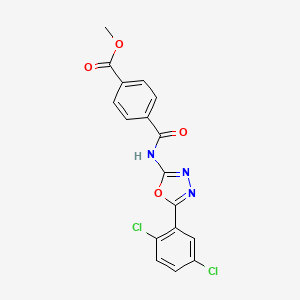

Novel Cystic Fibrosis Therapy

Yu et al. (2008) discovered a molecule, N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, with the potential to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The study introduces a series of analogs and evaluates their activity, highlighting the importance of structural constraints for biological activity, which could inform the design of treatments for cystic fibrosis (G. Yu et al., 2008).

Lithiation and Ring Substitution

Smith et al. (2012) explored the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide, yielding insights into the potential for ring substitution reactions. This study could inform the development of new synthetic methodologies for complex organic molecules, demonstrating the versatility of pivalamide-containing compounds in organic synthesis (Keith Smith et al., 2012).

Propiedades

IUPAC Name |

2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-12-11-13(18-16(21)17(2,3)4)8-9-14(12)19-10-6-5-7-15(19)20/h8-9,11H,5-7,10H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUUHSYOULYVOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide](/img/structure/B2978831.png)

![1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2978835.png)

![5-Fluoro-4-[4-(2-methylpropylsulfonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2978836.png)

![6-Benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(3-Chlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2978838.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978840.png)

![2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2978842.png)

![3-(4-Methylbenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2978843.png)

amine](/img/structure/B2978846.png)

![(5S)-5-methyl-5-[(1S)-4-methyl-5-oxo-3-cyclohexenyl]-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2978851.png)